E3 Ligase Ligand-linker Conjugate 8

Description

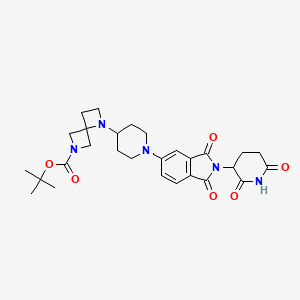

E3 Ligase Ligand-linker Conjugate 8 (CAS: 1835705-55-9) is a heterobifunctional molecule designed for proteolysis-targeting chimera (PROTAC) technology. It consists of a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) covalently linked to a hybrid alkyl/ether-based linker (C6-PEG3-C4-Cl) . This conjugate facilitates the recruitment of the VHL E3 ligase complex to induce ubiquitination and subsequent proteasomal degradation of target proteins. Key features include:

Properties

Molecular Formula |

C28H35N5O6 |

|---|---|

Molecular Weight |

537.6 g/mol |

IUPAC Name |

tert-butyl 1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]-1,6-diazaspiro[3.3]heptane-6-carboxylate |

InChI |

InChI=1S/C28H35N5O6/c1-27(2,3)39-26(38)31-15-28(16-31)10-13-32(28)17-8-11-30(12-9-17)18-4-5-19-20(14-18)25(37)33(24(19)36)21-6-7-22(34)29-23(21)35/h4-5,14,17,21H,6-13,15-16H2,1-3H3,(H,29,34,35) |

InChI Key |

NOORQZURQOGAPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCN2C3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 8 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then functionalized to allow for the attachment of a linker. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final step involves the conjugation of the linker to the ligand, forming the complete this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity. Techniques like chromatography and crystallization are employed for purification .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 8 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 8 has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.

Medicine: Potential therapeutic applications in treating diseases like cancer, neurodegenerative disorders, and viral infections by targeting disease-related proteins for degradation.

Industry: Employed in the development of novel drugs and therapeutic agents

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 8 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the target protein .

Comparison with Similar Compounds

Ligand Type and E3 Ligase Specificity

Conjugate 8 utilizes a VHL ligand, enabling selective recruitment of the VHL E3 ligase complex. In contrast, other PROTAC conjugates employ ligands for cereblon (CRBN), inhibitor of apoptosis proteins (IAPs), or MDM2. Key distinctions include:

Mechanistic Implications :

Linker Design and Physicochemical Properties

The linker’s composition critically influences PROTAC solubility, cell permeability, and ternary complex stability.

Key Findings :

Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.